molecular formula C21H18N2O5S B3729606 4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3729606
M. Wt: 410.4 g/mol
InChI Key: NBYSICSWAZYNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is an organic compound with the molecular formula C21H18N2O5S. This compound is known for its complex structure, which includes a sulfamoyl group, a benzoyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-methylbenzenesulfonamide with 3-nitrobenzoyl chloride to form an intermediate product. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 4-aminobenzoic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the benzoyl and benzoic acid moieties can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylphenyl)sulfamoyl]benzoic acid
  • 4-[(2-methylphenyl)sulfamoyl]benzoic acid
  • 2-[(2-methylphenyl)sulfamoyl]benzoic acid

Uniqueness

4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity for certain enzymes and exhibits a broader range of biological activities .

Properties

IUPAC Name

4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-14-5-2-3-8-19(14)23-29(27,28)18-7-4-6-16(13-18)20(24)22-17-11-9-15(10-12-17)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSICSWAZYNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 3
4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 5
4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[[3-[(2-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.